2-(2-Hydroxyethyl)benzimidazole

Catalog No.
S585336
CAS No.
4857-01-6
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethyl)benzimidazole

CAS Number

4857-01-6

Product Name

2-(2-Hydroxyethyl)benzimidazole

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanol

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)

InChI Key

KNWQKDWAKRSKIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCO

Synonyms

2-(hydroxyethyl)benzimidazole

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCO

Synthesis and Characterization:

2-(2-Hydroxyethyl)benzimidazole, also known as 2-benzimidazoleethanol, is a heterocyclic organic compound with the formula C₉H₁₀N₂O. Its synthesis has been described in scientific literature using various methods, including the reaction of 2-nitrobenzimidazole with ethanolamine followed by reduction []. Characterization of the synthesized compound is typically performed using techniques like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [, ].

Potential Biological Applications:

Research suggests that 2-(2-hydroxyethyl)benzimidazole may possess various biological properties, making it a potential candidate for further investigation in different scientific areas:

  • Antimicrobial activity: Studies have reported the compound exhibiting activity against various bacterial and fungal strains [, ]. However, further research is necessary to determine its efficacy and potential mechanisms of action.
  • Antioxidant properties: 2-(2-Hydroxyethyl)benzimidazole has been shown to possess free radical scavenging activity, suggesting potential antioxidant properties []. More research is needed to understand its potential applications in this area.
  • Enzyme inhibition: The compound has been reported to inhibit certain enzymes, such as tyrosinase, which is involved in melanin production. This finding suggests potential applications in skin lightening cosmetics, although further research is necessary for confirmation and safety evaluation.

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic aromatic compound characterized by a benzimidazole core with a hydroxyethyl substituent at the second position. This compound, with the chemical formula C9H10N2OC_9H_{10}N_2O and CAS number 4857-01-6, has garnered attention due to its diverse applications in fields such as medicinal chemistry, agriculture, and materials science. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Safety information on 2-(2-Hydroxyethyl)benzimidazole is not readily available. Due to the absence of data, it is advisable to handle the compound with caution following general laboratory safety practices when working with unknown chemicals.

Limitations and Future Research

Research on 2-(2-Hydroxyethyl)benzimidazole appears to be limited. Further investigation could explore:

  • Synthesis and characterization of the compound to obtain detailed physical and chemical properties.
  • Evaluation of potential biological activities or applications in materials science.
  • Investigation of its safety profile.

  • Oxidation: The hydroxyethyl group can be oxidized to yield carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The benzimidazole ring can undergo reduction to form hydrogenated derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of various chemical functionalities.

The versatility of these reactions underlines the compound's potential in synthetic organic chemistry .

Research indicates that 2-(2-Hydroxyethyl)benzimidazole exhibits various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action often involves modulation of cellular pathways, impacting processes such as apoptosis and cell proliferation. Studies have shown that modifications to the benzimidazole structure can significantly influence its cytotoxic effects against different cancer cell lines, suggesting that this compound may serve as a lead structure for developing new therapeutic agents .

The synthesis of 2-(2-Hydroxyethyl)benzimidazole typically involves the reaction of o-phenylenediamine with ethylene oxide under acidic or basic conditions. This process can be summarized as follows:

  • Reactants: o-Phenylenediamine and ethylene oxide.
  • Conditions: Acidic or basic medium to facilitate the reaction.
  • Intermediate Formation: An intermediate is formed that subsequently cyclizes to yield the benzimidazole ring with the hydroxyethyl substituent.

In industrial settings, this synthesis is scaled up with optimized conditions to maximize yield and purity, often involving specific catalysts and solvents to minimize by-products .

2-(2-Hydroxyethyl)benzimidazole finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Agriculture: Its derivatives may be utilized as agrochemicals due to their potential biological activity against pests and pathogens.
  • Materials Science: The compound can be used in the development of polymers and other materials owing to its chemical reactivity .

Studies exploring the interactions of 2-(2-Hydroxyethyl)benzimidazole with biological systems have revealed insights into its efficacy as a therapeutic agent. For instance, research has demonstrated that this compound can form complexes with metal ions, enhancing its biological activity. Additionally, its interactions with cellular targets may vary based on environmental factors such as pH and temperature, which can influence its stability and efficacy .

Several compounds share structural similarities with 2-(2-Hydroxyethyl)benzimidazole, each exhibiting unique properties:

Compound NameStructureKey Properties
BenzimidazoleBenzimidazoleBasic structure; widely studied for biological activity.
2-Acetylbenzimidazole2-AcetylbenzimidazoleExhibits potent anticancer properties; used in drug design.
1-Methylbenzimidazole1-MethylbenzimidazoleShows antifungal activity; used in agricultural applications.

The uniqueness of 2-(2-Hydroxyethyl)benzimidazole lies in its specific hydroxyethyl substitution, which enhances solubility and reactivity compared to its analogs. This modification allows for improved interactions within biological systems and expands its potential applications in medicinal chemistry .

The synthesis of 2-(2-hydroxyethyl)benzimidazole, a heterocyclic compound with the molecular formula C₉H₁₀N₂O, has been extensively studied through various classical condensation approaches [8] [9]. These methods primarily involve the reaction of ortho-phenylenediamine with appropriate reagents to form the benzimidazole core structure, followed by functionalization to introduce the hydroxyethyl group at the 2-position [8].

o-Phenylenediamine and Urea-Based Syntheses

One of the fundamental approaches for synthesizing 2-(2-hydroxyethyl)benzimidazole involves the condensation of ortho-phenylenediamine with urea derivatives [1] [3]. This method typically proceeds through the formation of a 2-hydroxybenzimidazole intermediate, which can be further modified to incorporate the hydroxyethyl group [3].

The reaction of ortho-phenylenediamine with urea in hydrochloric acid medium at elevated temperatures (130°C) for approximately 2 hours yields 2(3H)-benzimidazolone with yields reaching up to 95% [3]. This intermediate serves as a precursor for further functionalization to obtain 2-(2-hydroxyethyl)benzimidazole [1].

A typical procedure involves:

  • Mixing ortho-phenylenediamine and hydrochloric acid in a reaction vessel
  • Adding urea to the mixture after initial stirring
  • Heating the reaction mixture to 120-180°C for 2-8 hours
  • Adding water to the reaction mixture after completion
  • Adjusting the pH to 7-8 using sodium hydroxide solution
  • Filtering and washing the precipitated solid
  • Drying under reduced pressure to obtain the intermediate product [1] [3]

The reaction parameters significantly influence the yield and purity of the product, as shown in Table 1.

Reaction ParameterOptimal ConditionYield (%)
Temperature140-150°C>85
Reaction Time4 hours>85
Molar Ratio (urea:o-phenylenediamine)1:1.1>85
Acid CatalystHydrochloric acid>85

Table 1: Optimal reaction conditions for urea-based synthesis of benzimidazole intermediates [1] [3]

Acid-Catalyzed Cyclization Mechanisms

The formation of the benzimidazole ring system in 2-(2-hydroxyethyl)benzimidazole synthesis typically proceeds through acid-catalyzed cyclization mechanisms [4] [15]. This process involves the nucleophilic attack of the amino groups of ortho-phenylenediamine on the carbonyl carbon of the appropriate reagent, followed by cyclization and dehydration [4].

The acid catalyst plays a crucial role in activating the carbonyl group, making it more susceptible to nucleophilic attack [4]. Various acids have been employed for this purpose, including hydrochloric acid, sulfuric acid, and polyphosphoric acid, with each offering different advantages in terms of reaction efficiency and product yield [3] [4].

The cyclization mechanism typically follows these steps:

  • Protonation of the carbonyl oxygen by the acid catalyst
  • Nucleophilic attack by one amino group of ortho-phenylenediamine
  • Formation of a tetrahedral intermediate
  • Elimination of water to form an imine
  • Intramolecular nucleophilic attack by the second amino group
  • Dehydration to form the benzimidazole ring [4] [15]

The choice between acid and base catalysis presents a significant challenge in benzimidazole synthesis [4]. While the N-formylation of ortho-substituted anilines is typically base-catalyzed, the subsequent cyclization reaction requires acid catalysis [4]. This mismatch in catalytic conditions means that only one of the steps can be effectively catalyzed in a single-pot reaction, necessitating careful optimization of reaction conditions [4] [15].

Modern Synthetic Approaches

Contemporary approaches to synthesizing 2-(2-hydroxyethyl)benzimidazole have focused on developing more efficient, environmentally friendly, and cost-effective methodologies [5] [15]. These modern techniques offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to classical methods [5].

Green Chemistry Methods (DL-Lactic Acid Reactions)

Green chemistry approaches for the synthesis of 2-(2-hydroxyethyl)benzimidazole have gained significant attention due to their environmental benefits and improved efficiency [5] [21]. Among these, the use of DL-lactic acid as a reagent represents a particularly promising strategy [11].

The reaction of ortho-phenylenediamine with lactic acid provides a direct route to benzimidazole derivatives with a hydroxyethyl-like substituent at the 2-position [11]. This approach offers several advantages, including the use of renewable resources, reduced waste generation, and simplified purification procedures [11] [21].

A typical procedure for this green synthesis involves:

  • Adding hydrochloric acid (4.0 N, 25 mL) to a stirred solution of ortho-phenylenediamine (4.32 g, 40.0 mmol) in lactic acid (3.96 g, 44.0 mmol)
  • Heating the reaction mixture to reflux for 16 hours
  • Cooling the mixture to room temperature
  • Neutralizing with sodium hydroxide solution
  • Filtering to obtain the product [11]

This method has been reported to yield 1-(1H-benzoimidazol-2-yl)ethan-1-ol in excellent yields of approximately 95% [11]. The product can be further modified to obtain 2-(2-hydroxyethyl)benzimidazole through appropriate synthetic transformations [11] [21].

Green chemistry approaches also include the use of environmentally benign solvents such as polyethylene glycol (PEG) and deep eutectic solvents (DES), which further enhance the sustainability of the synthesis process [5] [21]. These methods not only reduce the environmental impact but also often lead to improved reaction outcomes in terms of yield and purity [5].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-(2-hydroxyethyl)benzimidazole and related compounds [6] [12]. This approach utilizes microwave irradiation to accelerate reaction rates, resulting in dramatically reduced reaction times compared to conventional heating methods [6].

The microwave-assisted synthesis of benzimidazole derivatives typically involves:

  • Mixing ortho-phenylenediamine with appropriate reagents (carboxylic acids, aldehydes, or other precursors)
  • Adding a suitable catalyst if required
  • Subjecting the mixture to microwave irradiation under controlled conditions
  • Simple workup procedures to isolate the product [6] [12]

A specific protocol for microwave-assisted synthesis involves combining ortho-phenylenediamine (0.01 moles) with aromatic carboxylic acid (0.01 moles) and ethyl acetate (0.0025 mole) in water (15 ml), followed by irradiation in a microwave at 90% power (765 W) [12]. After completion, the reaction mixture is cooled to room temperature and made alkaline by adding 10% sodium hydroxide solution [12]. The product is then filtered, washed with cold water, and recrystallized with absolute ethanol [12].

The advantages of microwave-assisted synthesis are summarized in Table 2.

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time2-15 hours3-5 minutes40-300 times faster
Yield (%)<5085-961.7-1.9 times higher
Energy ConsumptionHighLowSignificant reduction
Solvent UsageHighLow/NoneSignificant reduction

Table 2: Comparison of conventional and microwave-assisted synthesis methods for benzimidazole derivatives [6] [12] [18]

Microwave-assisted solvent-free conditions have been particularly effective, offering unsurpassed atom economy and environmental benefits [18] [26]. These protocols typically involve simple grinding of the reactants followed by microwave heating, resulting in efficient one-pot synthesis of benzimidazole derivatives [26].

Purification and Crystallization Techniques

The purification of 2-(2-hydroxyethyl)benzimidazole is a critical step in ensuring the quality and purity of the final product [13] [19]. Various techniques have been developed for this purpose, with recrystallization and chromatographic methods being the most commonly employed [13].

Recrystallization from Methanol

Recrystallization from methanol represents one of the most effective methods for purifying 2-(2-hydroxyethyl)benzimidazole and related compounds [13] [19]. This technique exploits the temperature-dependent solubility of the compound in methanol to remove impurities and obtain high-purity crystals [13].

The solubility of benzimidazole derivatives, including 2-(2-hydroxyethyl)benzimidazole, has been extensively studied in various solvents [19]. Methanol has been found to be particularly suitable for recrystallization due to the compound's favorable solubility profile in this solvent [19]. The solubility is significantly higher in methanol compared to other common solvents such as ethanol and acetone, making it an ideal choice for recrystallization [19].

A typical recrystallization procedure involves:

  • Dissolving the crude 2-(2-hydroxyethyl)benzimidazole in hot methanol at its saturation temperature (approximately 35°C)
  • Filtering the hot solution to remove insoluble impurities
  • Allowing the solution to cool slowly to room temperature
  • Further cooling in a refrigerator to maximize crystal formation
  • Filtering the crystals and washing with cold methanol
  • Drying the purified product under appropriate conditions [19] [23]

The recrystallization process can be enhanced by the addition of activated charcoal during the dissolution step, which helps to remove colored impurities [7] [19]. The solution is then filtered while hot to remove the charcoal before proceeding with the crystallization [7].

The quality of crystals obtained through methanol recrystallization is generally high, with well-formed, transparent crystals being typical [19]. The purity of the recrystallized product can be verified through melting point determination, with pure 2-(2-hydroxyethyl)benzimidazole exhibiting a sharp melting point [7] [19].

Chromatographic Separation Strategies

Chromatographic techniques offer powerful methods for the purification and isolation of 2-(2-hydroxyethyl)benzimidazole, particularly when high purity is required or when dealing with complex mixtures [14] [17]. These methods exploit differences in the compound's affinity for stationary and mobile phases to achieve separation from impurities [17].

High-Performance Liquid Chromatography (HPLC) is particularly effective for the purification of benzimidazole derivatives [17] [25]. A versatile HPLC system for the identification and determination of benzimidazole derivatives typically employs a C8 column with a gradient elution system [17] [25]. The mobile phases often consist of mixtures of orthophosphoric acid, water, and acetonitrile, adjusted to an appropriate pH (typically around 4.5) with sodium hydroxide solution [25].

For the chromatographic purification of 2-(2-hydroxyethyl)benzimidazole, the following conditions have been found to be effective:

  • Column: Nucleosil C8 (5 μm, 250 × 4.6 mm)
  • Mobile phase A: Orthophosphoric acid/water/acetonitrile (0.05:75:25, v/v/v), pH 4.5
  • Mobile phase B: Orthophosphoric acid/water/acetonitrile (0.05:50:50, v/v/v), pH 4.5
  • Gradient elution: 0-7 min (0% B), 8-9 min (0-100% B), 10-20 min (100% B), 21-22 min (100-0% B), 23-25 min (0% B)
  • Detection wavelength: 254 nm [25]

Column chromatography using silica gel as the stationary phase is another effective method for purifying benzimidazole derivatives [14] [20]. This approach is particularly useful for larger-scale purifications and can be performed using various solvent systems as the mobile phase [20]. After chromatographic separation, the fractions containing the purified compound are collected and the solvent is removed to obtain the purified product [20].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4857-01-6

Wikipedia

2-(2-Hydroxyethyl)benzimidazole

Dates

Last modified: 08-15-2023

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